[4-(Dimethylamino)-6-hydrazinylpyrimidin-2-yl]methanol
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Overview
Description
[4-(Dimethylamino)-6-hydrazinylpyrimidin-2-yl]methanol: is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dimethylamino group, a hydrazinyl group, and a methanol group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Dimethylamino)-6-hydrazinylpyrimidin-2-yl]methanol typically involves multi-step reactions starting from readily available pyrimidine derivatives. One common approach includes the introduction of the dimethylamino group through nucleophilic substitution reactions, followed by the addition of the hydrazinyl group using hydrazine derivatives. The final step involves the reduction of the intermediate compound to yield the desired methanol derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction may produce reduced alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, [4-(Dimethylamino)-6-hydrazinylpyrimidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies.
Medicine: In medicine, the compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and functional groups make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of [4-(Dimethylamino)-6-hydrazinylpyrimidin-2-yl]methanol involves its interaction with specific molecular targets. The dimethylamino and hydrazinyl groups may participate in hydrogen bonding or electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-(Dimethylamino)pyridine: A derivative of pyridine with similar dimethylamino functionality.
6-Hydrazinylpyrimidine: A pyrimidine derivative with a hydrazinyl group.
Pyrimidin-2-ylmethanol: A pyrimidine derivative with a methanol group.
Uniqueness: What sets [4-(Dimethylamino)-6-hydrazinylpyrimidin-2-yl]methanol apart from similar compounds is the combination of all three functional groups (dimethylamino, hydrazinyl, and methanol) on a single pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
[4-(dimethylamino)-6-hydrazinylpyrimidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5O/c1-12(2)7-3-5(11-8)9-6(4-13)10-7/h3,13H,4,8H2,1-2H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYGGDOPGXUXRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1)NN)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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